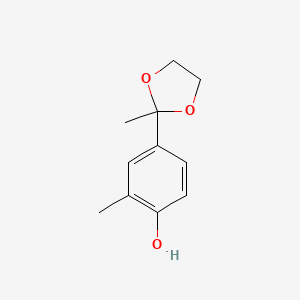
2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-Methyl-1,3-dioxolan-2-yl)phenol ist eine organische Verbindung, die eine Phenolgruppe aufweist, die mit einer 2-Methyl-1,3-dioxolan-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-4-(2-Methyl-1,3-dioxolan-2-yl)phenol beinhaltet typischerweise die Acetalisierung von Aldehyden oder Ketonen mit Ethylenglykol in Gegenwart eines sauren Katalysators. Ein übliches Verfahren verwendet Toluolsulfonsäure als Katalysator in siedendem Toluol, wodurch eine kontinuierliche Entfernung von Wasser aus dem Reaktionsgemisch unter Verwendung einer Dean-Stark-Apparatur ermöglicht wird . Andere Katalysatoren wie Zirkoniumtetrachlorid (ZrCl4) und Tetrabutylammoniumtribromid wurden ebenfalls für die Acetalisierung unter milden Bedingungen verwendet .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann große Acetalisierungsprozesse umfassen, die ähnliche Katalysatoren und Reaktionsbedingungen verwenden wie oben beschrieben. Die Verwendung von Durchflussreaktoren und effizienten Wasserentfernungsverfahren sind entscheidend für die Optimierung von Ausbeute und Reinheit in industriellen Umgebungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-4-(2-Methyl-1,3-dioxolan-2-yl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole zu bilden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Phenolring auftreten.
Häufige Reagenzien und Bedingungen
Substitution: Halogenierung kann unter Verwendung von Reagenzien wie Brom (Br2) oder Chlor (Cl2) unter sauren Bedingungen erreicht werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinone
Reduktion: Alkohole
Substitution: Halogenierte Phenole
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-Methyl-1,3-dioxolan-2-yl)phenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als muskarinischer Acetylcholinrezeptoragonist wirken, wodurch die Neurotransmission und zelluläre Signalwege beeinflusst werden . Die phenolische Gruppe der Verbindung ermöglicht es ihr, an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilzunehmen, was zu ihrer biologischen Aktivität beiträgt .
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a muscarinic acetylcholine receptor agonist, influencing neurotransmission and cellular signaling pathways . The compound’s phenolic group allows it to participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate
- 2-Methyl-1,3-dioxolan
- 2,2-Dimethyl-1,3-dioxolan-4-methanol
Einzigartigkeit
2-Methyl-4-(2-Methyl-1,3-dioxolan-2-yl)phenol ist einzigartig aufgrund seiner Kombination aus einer Phenolgruppe mit einer 1,3-Dioxolan-Einheit. Dieses Strukturmerkmal verleiht ihm eine besondere chemische Reaktivität und potenzielle Anwendungen im Vergleich zu anderen ähnlichen Verbindungen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenzielle biologische Aktivität machen es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
189945-13-9 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-8-7-9(3-4-10(8)12)11(2)13-5-6-14-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
PKQYCXXGAXMEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2(OCCO2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
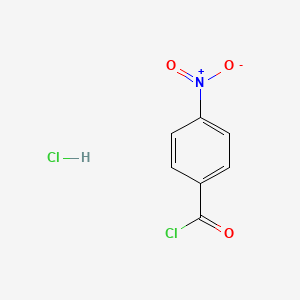

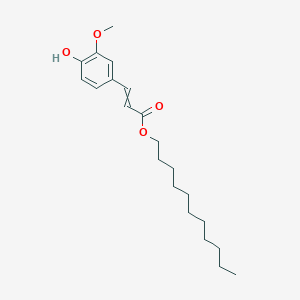
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
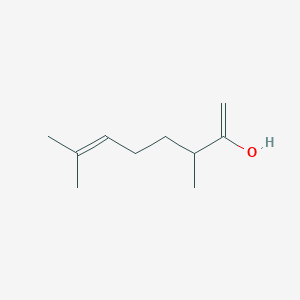
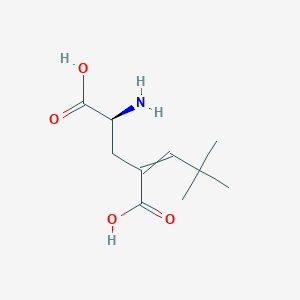
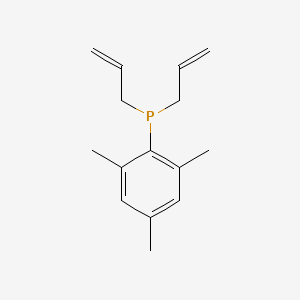
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
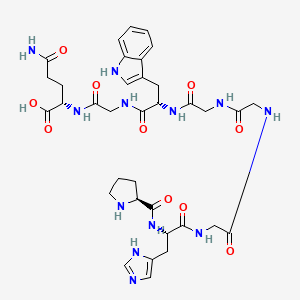
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
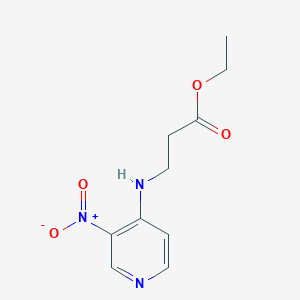
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
